Ralimetinib Mesylate

Overview

Description

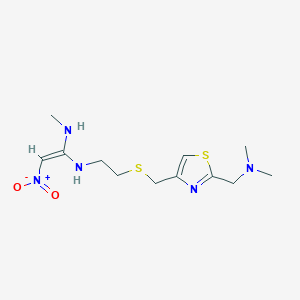

Ralimetinib, also known as LY2228820, is a small molecule that has been used in trials studying the treatment of various conditions such as postmenopausal symptoms, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer . It is a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK in vitro .

Molecular Structure Analysis

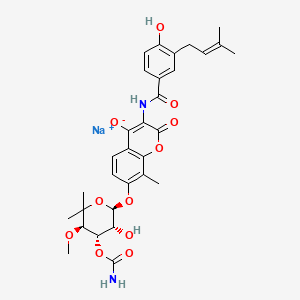

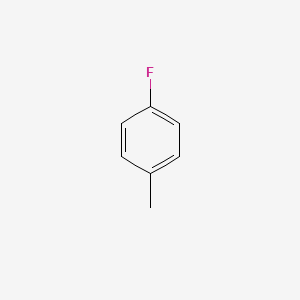

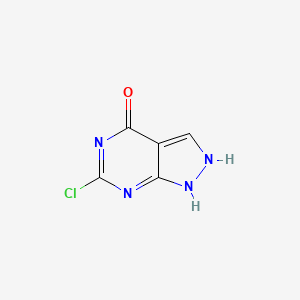

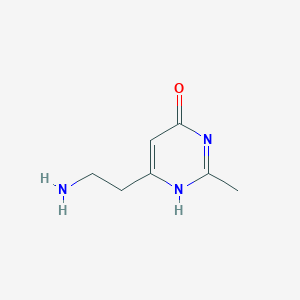

Ralimetinib Mesylate has a molecular formula of C26H37FN6O6S2 and an average molecular weight of 612.74 . The structure includes several functional groups, including fluorophenyl and imidazole rings .

Physical And Chemical Properties Analysis

Ralimetinib Mesylate is a compound with a water solubility of 0.00371 mg/mL. It has a logP value of 5.62 according to ALOGPS and 6.04 according to Chemaxon . It has 4 hydrogen acceptor counts and 2 hydrogen donor counts .

Scientific Research Applications

Applications in Cancer Treatment :

- A study by Patnaik et al. (2015) evaluated the safety and tolerability of Ralimetinib in patients with advanced cancer, both as a single agent and in combination with tamoxifen. The study found that Ralimetinib demonstrated acceptable safety and tolerability, with no patients achieving a complete or partial response but some achieving stable disease for a median duration of 3.7 months (Patnaik et al., 2015).

Combination Therapy for Ovarian Cancer :

- A randomized, double-blind, placebo-controlled phase 1b/2 study by Vergote et al. (2019) investigated Ralimetinib combined with gemcitabine and carboplatin in women with recurrent platinum-sensitive ovarian cancer. The study showed a modest improvement in progression-free survival (PFS) in the Ralimetinib arm (Vergote et al., 2019).

Treatment of Newly Diagnosed Glioblastoma :

- Biau et al. (2020) conducted a phase 1 trial to determine the maximum tolerated dose of Ralimetinib combined with radiotherapy and chemotherapy in treating newly diagnosed glioblastoma. The trial found the most frequent dose-limiting toxicities to be hepatic cytolysis and rash (Biau et al., 2020).

Unexpected Activity Against EGFR :

- Research by Bhattacharjee et al. (2022) revealed that Ralimetinib’s anti-cancer activity might be due to its ability to inhibit EGFR, rather than p38α. This finding suggests that EGFR mutation status could be a potential biomarker for identifying sensitive patients in clinical trials involving Ralimetinib (Bhattacharjee et al., 2022).

Combination with Other Cancer Therapies :

- A study by Bendell et al. (2019) evaluated the combination of Ralimetinib with checkpoint kinase 1 inhibitor, prexasertib, in patients with advanced or metastatic cancer. The study did not achieve its primary objective of establishing a recommended phase 2 dose that could be safely administered to patients with advanced cancer (Bendell et al., 2019).

General Mechanism of Action :

- A 2020 publication described Ralimetinib as an inhibitor of p38 MAPK, with potential anti-inflammatory and antineoplastic activities. It inhibits cytokine production and p38 MAPK-mediated signaling, leading to apoptosis and reduced tumor cell proliferation (Definitions, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ralimetinib Mesylate | |

CAS RN |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)

![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)

![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)

![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)